molecular formula C21H21FN2O3S B2853545 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 878057-61-5

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2853545
CAS No.: 878057-61-5
M. Wt: 400.47
InChI Key: DWLINUUJRIBBKO-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a sulfonyl group, a pyrrolidinone moiety, and an indole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through an amide bond formation reaction, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Indole-2,3-diones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the indole core and the pyrrolidinone moiety makes it a candidate for the development of new drugs targeting various biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The fluorobenzyl group can participate in hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
  • 3-[(4-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
  • 3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole

Uniqueness

Compared to similar compounds, 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. The fluorine atom can also improve the compound’s metabolic stability, making it a more attractive candidate for drug development.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c22-17-9-7-16(8-10-17)15-28(26,27)20-13-24(19-6-2-1-5-18(19)20)14-21(25)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLINUUJRIBBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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